molecular formula C22H22F3NO3 B6012924 (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone

(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone

Cat. No. B6012924
M. Wt: 405.4 g/mol
InChI Key: MQNYITBPSACLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone, also known as TFMPP, is a synthetic chemical compound that belongs to the class of piperidine derivatives. TFMPP is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone acts as an agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This leads to an increase in serotonin release and activation of downstream signaling pathways. The exact mechanism of action of (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone is still not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor activity.
Biochemical and Physiological Effects:
(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone has been shown to have a range of biochemical and physiological effects. In animal studies, (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone has been shown to increase locomotor activity, induce hyperthermia, and alter sleep patterns. (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone has also been shown to have anxiogenic effects, meaning it can induce anxiety-like behavior in animals. In humans, (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone has been reported to induce feelings of euphoria, relaxation, and altered perception.

Advantages and Limitations for Lab Experiments

(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and yields high purity products. (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone is also readily available from chemical suppliers, making it easy to obtain for research purposes. However, there are also limitations to the use of (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone in lab experiments. (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone has a narrow therapeutic window, meaning that it can be toxic at higher doses. (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone can also induce anxiety-like behavior in animals, which can confound experimental results.

Future Directions

There are several future directions for the use of (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone in scientific research. One potential application is in the study of serotonin receptors and their role in psychiatric disorders such as depression and anxiety. (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone could also be used as a tool for studying the effects of serotonin on behavior and cognition. Additionally, (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone could be used in the development of new drugs targeting serotonin receptors.

Synthesis Methods

The synthesis of (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone involves the reaction of 4-phenoxyphenol with 1-(4,4,4-trifluorobutanoyl)piperidine in the presence of a catalyst. The resulting product is then treated with methanone to yield (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone. This synthesis method is relatively simple and yields high purity (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone.

Scientific Research Applications

(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone is commonly used in scientific research for its potential applications in neuroscience and pharmacology. (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone has been shown to have affinity for serotonin receptors, which are important in the regulation of mood, appetite, and sleep. (4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone has also been used in studies of the central nervous system and as a tool for studying the effects of serotonin on behavior.

properties

IUPAC Name

4,4,4-trifluoro-1-[3-(4-phenoxybenzoyl)piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO3/c23-22(24,25)13-12-20(27)26-14-4-5-17(15-26)21(28)16-8-10-19(11-9-16)29-18-6-2-1-3-7-18/h1-3,6-11,17H,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNYITBPSACLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(F)(F)F)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone

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